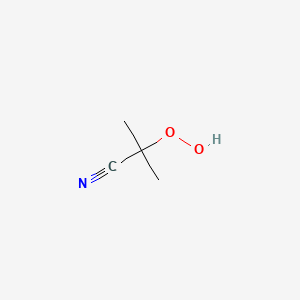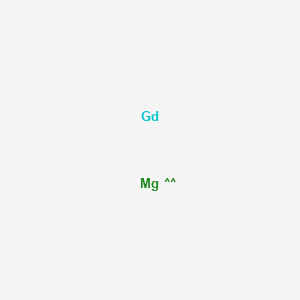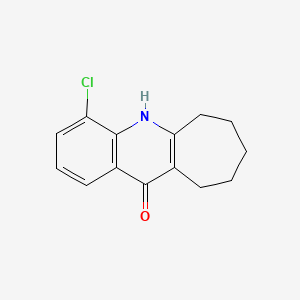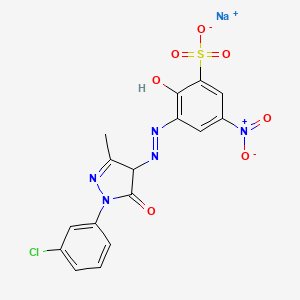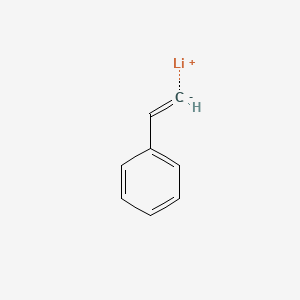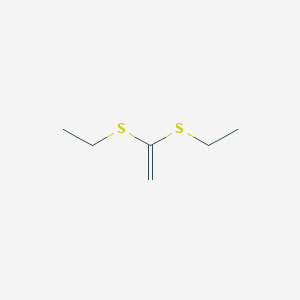
1,1-Bis(ethylthio)ethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by the presence of two ethylthio groups attached to a central ethene structure
準備方法
Synthetic Routes and Reaction Conditions
1,1-Bis(ethylthio)ethene can be synthesized through the reaction of acetaldehyde with ethanethiol in the presence of an acid catalyst. The reaction typically proceeds as follows:
CH3CHO+2C2H5SH→CH3CH(SC2H5)2+H2O
The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
化学反応の分析
Types of Reactions
1,1-Bis(ethylthio)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler thiol compounds.
Substitution: The ethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol compounds.
Substitution: Various substituted ethene derivatives.
科学的研究の応用
1,1-Bis(ethylthio)ethene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
作用機序
The mechanism of action of 1,1-Bis(ethylthio)ethene involves its interaction with molecular targets through its ethylthio groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways by modifying key signaling molecules.
類似化合物との比較
Similar Compounds
1,1-Bis(methylthio)ethene: Similar structure but with methylthio groups instead of ethylthio groups.
1,1-Bis(ethylsulfanyl)ethane: Similar structure but with a saturated ethane backbone instead of an ethene backbone.
Uniqueness
1,1-Bis(ethylthio)ethene is unique due to its specific ethylthio groups and the presence of a double bond in its structure.
特性
CAS番号 |
4992-59-0 |
|---|---|
分子式 |
C6H12S2 |
分子量 |
148.3 g/mol |
IUPAC名 |
1,1-bis(ethylsulfanyl)ethene |
InChI |
InChI=1S/C6H12S2/c1-4-7-6(3)8-5-2/h3-5H2,1-2H3 |
InChIキー |
ICBDGYJCASNCJS-UHFFFAOYSA-N |
正規SMILES |
CCSC(=C)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
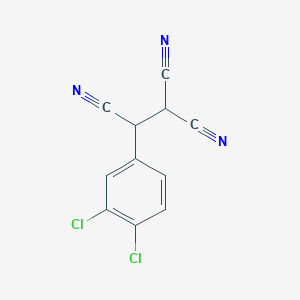
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)
![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)

